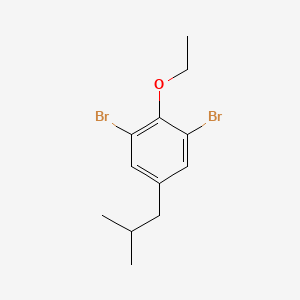

1,3-Dibromo-2-ethoxy-5-isobutylbenzene

描述

属性

分子式 |

C12H16Br2O |

|---|---|

分子量 |

336.06 g/mol |

IUPAC 名称 |

1,3-dibromo-2-ethoxy-5-(2-methylpropyl)benzene |

InChI |

InChI=1S/C12H16Br2O/c1-4-15-12-10(13)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3 |

InChI 键 |

BUQDWGSRWGVCQS-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C=C1Br)CC(C)C)Br |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Dibromo 2 Ethoxy 5 Isobutylbenzene

Retrosynthetic Analysis and Potential Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Disconnection Strategies for Dibromo-Substituted Aryl Ethers

The target molecule, 1,3-Dibromo-2-ethoxy-5-isobutylbenzene, is a dibromo-substituted aryl ether. The key chemical bonds to consider for disconnection are the carbon-bromine (C-Br) and the aryl carbon-oxygen (Ar-O) bonds.

Two primary disconnection strategies can be envisioned:

Disconnection of the C-Br bonds: This is the most logical approach, as bromination of an existing aryl ether is a common and well-established reaction. This strategy leads back to the precursor 2-ethoxy-5-isobutylbenzene . The challenge then lies in the regioselective introduction of two bromine atoms at the desired positions.

Disconnection of the Ar-O bond: This approach would involve the formation of the ether linkage at a later stage of the synthesis. This would require a precursor such as 2,4-dibromo-1-isobutyl-6-hydroxybenzene , which would then be etherified. However, the synthesis of such a polysubstituted phenol (B47542) precursor with the correct substitution pattern might be more complex than the first approach.

Considering the feasibility and efficiency of the reactions involved, the disconnection of the C-Br bonds is the more favorable retrosynthetic pathway.

Accessing Key Aromatic and Aliphatic Building Blocks

The primary precursor identified through retrosynthesis is 2-ethoxy-5-isobutylbenzene . The synthesis of this intermediate requires the assembly of the aromatic core with the ethoxy and isobutyl substituents at the correct positions. A plausible synthetic sequence starts from commercially available isobutylbenzene (B155976).

One potential route involves the following steps:

Friedel-Crafts Acylation of Isobutylbenzene: Isobutylbenzene can undergo Friedel-Crafts acylation with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a ketone group. The isobutyl group is an ortho-, para-director, and due to steric hindrance from the bulky isobutyl group, the para-substituted product, 4'-isobutylacetophenone , is expected to be the major product.

Baeyer-Villiger Oxidation: The resulting ketone can be converted to an ester through a Baeyer-Villiger oxidation. This reaction would be followed by hydrolysis to yield 4-isobutylphenol (B1593399) .

Williamson Ether Synthesis: The final step to obtain the key precursor is the etherification of 4-isobutylphenol. The Williamson ether synthesis is a widely used and effective method for preparing ethers. In this reaction, the phenolic proton of 4-isobutylphenol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, via an SN2 reaction to yield 2-ethoxy-5-isobutylbenzene . quora.comcdnsciencepub.com

An alternative approach could involve the direct etherification of a commercially available substituted phenol, if a suitable one can be sourced.

Pathways for Aromatic Bromination

With the key precursor, 2-ethoxy-5-isobutylbenzene, in hand, the next critical step is the introduction of two bromine atoms at the 1 and 3 positions relative to the ethoxy group.

Electrophilic Aromatic Substitution for Regioselective Bromination

Electrophilic aromatic substitution (EAS) is the most common method for introducing halogen atoms onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. wku.edulookchem.com

Both the ethoxy (-OEt) and the isobutyl (-CH₂CH(CH₃)₂) groups are classified as activating groups in electrophilic aromatic substitution. masterorganicchemistry.com This means they increase the rate of the reaction compared to unsubstituted benzene (B151609) by donating electron density to the ring, making it more nucleophilic. orgsyn.org

Ethoxy Group (-OEt): The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This is a strong activating effect and directs incoming electrophiles to the ortho and para positions. The resonance structures show an increase in electron density at these positions.

Isobutyl Group (-CH₂CH(CH₃)₂): The isobutyl group is an alkyl group, which is a weakly activating group. It donates electron density to the ring primarily through an inductive effect. Alkyl groups are also ortho-, para- directors. longdom.org

In the precursor, 2-ethoxy-5-isobutylbenzene, the two activating groups are positioned para to each other. The ethoxy group is a more powerful activating group than the isobutyl group. Therefore, the directing effect of the ethoxy group will be dominant in determining the positions of bromination. The positions ortho to the strongly activating ethoxy group are the most electron-rich and therefore the most susceptible to electrophilic attack. These positions are C1 and C3. The isobutyl group at the C5 position will sterically hinder the C6 position to some extent, further favoring substitution at C1 and C3.

Therefore, the combined directing effects of the ethoxy and isobutyl groups are expected to strongly favor the substitution of bromine at the desired 1 and 3 positions, leading to the formation of this compound.

Table 1: Directing Effects of Substituents

| Substituent | Type | Activating/Deactivating | Directing Effect |

| Ethoxy (-OEt) | Alkoxy | Strongly Activating | Ortho, Para |

| Isobutyl (-CH₂CH(CH₃)₂) | Alkyl | Weakly Activating | Ortho, Para |

To achieve the desired dibromination, the reaction conditions, including the choice of brominating agent and catalyst, must be carefully controlled. Using elemental bromine (Br₂) is a common approach. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemicalbook.com The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺), which is then attacked by the electron-rich aromatic ring. chemicalbook.com

Given the high activation of the benzene ring by the ethoxy group, the reaction may proceed even without a catalyst, although a catalyst can help to ensure complete and efficient reaction. To achieve di-substitution, a stoichiometric amount of at least two equivalents of the brominating agent will be required.

The reaction solvent can also influence the outcome. Less polar solvents are generally preferred for electrophilic aromatic bromination. The temperature of the reaction should also be monitored to control the rate and prevent potential side reactions.

Table 2: Common Catalytic Systems for Aromatic Bromination

| Catalyst | Brominating Agent | Typical Conditions |

| FeBr₃ | Br₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂) |

| AlCl₃ | Br₂ | Inert solvent (e.g., CS₂) |

| None | Br₂ in acetic acid | For highly activated rings |

By carefully selecting the synthetic route to the key precursor and controlling the conditions of the electrophilic bromination, a high yield of the desired this compound can be anticipated.

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, a bromine source, to introduce a halogen atom with high precision.

For the synthesis of this compound, a plausible precursor for a DoM strategy would be 1-ethoxy-3-isobutylbenzene. In this molecule, the ethoxy group can serve as the DMG. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can chelate to the lithium atom of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). This coordination directs the deprotonation to one of the ortho positions (C2 or C6).

The proposed synthetic sequence would be as follows:

First Ortho-Bromination: Treatment of 1-ethoxy-3-isobutylbenzene with one equivalent of a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like sec-BuLi in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) would generate the ortho-lithiated species at the C2 position, which is sterically less hindered than the C6 position. Quenching this anion with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), would yield 1-bromo-2-ethoxy-5-isobutylbenzene.

Second Ortho-Bromination: The resulting 1-bromo-2-ethoxy-5-isobutylbenzene can then be subjected to a second ortho-metalation. The ethoxy group will again direct the lithiation to the remaining ortho position (C6). Subsequent reaction with another equivalent of a bromine source will introduce the second bromine atom, affording the desired this compound.

It is crucial to control the stoichiometry of the reagents and the reaction conditions to achieve selective di-bromination and avoid side reactions. The choice of base and solvent can significantly influence the efficiency and regioselectivity of the metalation step.

Etherification Reactions for Ethoxy Group Introduction

The formation of the ether bond is a critical step in the synthesis of this compound. This can be accomplished either by building the ethoxy group onto a pre-existing phenol or by coupling an ethoxy synthon with an aryl halide.

Williamson Ether Synthesis in Substituted Phenol Chemistry

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the O-alkylation of a corresponding phenol, namely 2,6-dibromo-4-isobutylphenol (B6321188).

The reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide). The first step is the deprotonation of the phenolic hydroxyl group using a suitable base to form the more nucleophilic phenoxide.

Reaction Scheme:

Phenoxide Formation: 2,6-dibromo-4-isobutylphenol is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Nucleophilic Attack: An ethylating agent, such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I), is then added to the reaction mixture. The phenoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the ether linkage.

| Reactant | Base | Ethylating Agent | Solvent | Typical Conditions |

| 2,6-dibromo-4-isobutylphenol | NaH | Ethyl iodide | THF | 0 °C to room temperature |

| 2,6-dibromo-4-isobutylphenol | K₂CO₃ | Ethyl bromide | Acetonitrile | Reflux |

| 2,6-dibromo-4-isobutylphenol | Cs₂CO₃ | Ethyl iodide | DMF | Room temperature to 60 °C |

The choice of a primary alkyl halide like ethyl bromide or iodide is crucial as secondary and tertiary halides are more prone to undergo elimination reactions under basic conditions.

Copper- and Palladium-Catalyzed C-O Cross-Coupling Reactions of Aryl Halides

Modern cross-coupling methodologies offer powerful alternatives to the classical Williamson ether synthesis, particularly for the formation of aryl ethers. Both copper- and palladium-catalyzed reactions have been developed for the C-O bond formation between an aryl halide and an alcohol.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds. This reaction typically employs a palladium(0) catalyst, a bulky, electron-rich phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the aryl ether and regenerate the catalyst.

Ligand design is critical for the success of these reactions. Bulky and electron-rich ligands enhance the rate of both oxidative addition and reductive elimination.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming diaryl ethers and has been adapted for the synthesis of alkyl aryl ethers. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base. Diamine ligands, such as 1,10-phenanthroline, are often effective in promoting these reactions.

| Catalyst System | Typical Ligands | Base | Solvent |

| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| CuI or Cu(OTf)₂ | 1,10-Phenanthroline, N,N'-dimethylethylenediamine | K₂CO₃, Cs₂CO₃ | Pyridine, Dioxane |

The use of dihalo-substituted precursors, such as 1,5-dibromo-2-isobutyl-3-halobenzene (where the third halogen is different and more reactive, e.g., iodine) or reacting a dibromoisobutylphenol with an ethylating agent, presents specific challenges and considerations.

In a palladium-catalyzed cross-coupling, if the starting material is a dihalo-aryl compound, achieving selective mono-etherification can be challenging, and mixtures of mono- and di-etherified products may be obtained. The relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) can be exploited to achieve selectivity. For instance, using a substrate with both a bromine and an iodine atom would likely lead to reaction at the more reactive C-I bond.

In the case of the Williamson ether synthesis starting from 2,6-dibromo-4-isobutylphenol, the presence of the two bromine atoms ortho to the hydroxyl group can sterically hinder the approach of the ethylating agent, potentially requiring more forcing reaction conditions. However, the electronic-withdrawing nature of the bromine atoms increases the acidity of the phenol, facilitating its deprotonation.

Alkylation Strategies for Isobutyl Group Incorporation

The introduction of the isobutyl group onto the aromatic ring is another key synthetic transformation. This can be achieved through electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation followed by reduction.

A common strategy to avoid the carbocation rearrangements often associated with Friedel-Crafts alkylation is to use a two-step acylation-reduction sequence. For the synthesis of this compound, this could be envisioned starting from 1,3-dibromo-2-ethoxybenzene (B6326289).

Friedel-Crafts Acylation: 1,3-dibromo-2-ethoxybenzene can be acylated with isobutyryl chloride ((CH₃)₂CHCOCl) or isobutyric anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The ethoxy group is an ortho, para-director, and the bromine atoms are deactivating but also ortho, para-directing. The position of acylation will be directed to the para position relative to the activating ethoxy group, which is the C5 position, yielding 1-(3,5-dibromo-4-ethoxyphenyl)-2-methylpropan-1-one.

Reduction of the Ketone: The resulting ketone can then be reduced to the corresponding methylene (B1212753) group (-CH₂-) to form the isobutyl substituent. Common methods for this reduction include:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for reducing aryl ketones but is performed under harsh acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures. This method is suitable for substrates that are sensitive to acid.

| Reaction Step | Reagents | Catalyst | Product |

| Friedel-Crafts Acylation | Isobutyryl chloride | AlCl₃ | 1-(3,5-dibromo-4-ethoxyphenyl)-2-methylpropan-1-one |

| Clemmensen Reduction | Zn(Hg), conc. HCl | - | This compound |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | - | This compound |

This acylation-reduction sequence provides a reliable method for introducing the isobutyl group without the risk of skeletal rearrangement.

Friedel-Crafts Alkylation and Acylation-Reduction Sequences

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It proceeds via electrophilic aromatic substitution and is broadly categorized into alkylation and acylation. wikipedia.orgmt.com

Friedel-Crafts Alkylation:

Direct alkylation of 1,3-dibromo-2-ethoxybenzene with an isobutyl halide (e.g., isobutyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) presents a potential route. mt.com The reaction mechanism involves the formation of an isobutyl carbocation (or a related polarized complex) which then attacks the electron-rich aromatic ring. mt.comyoutube.com

However, a significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangement. libretexts.orglibretexts.orglibretexts.org The initially formed primary isobutyl carbocation can undergo a hydride shift to form the more stable tertiary tert-butyl carbocation. This would lead to the undesired formation of 1,3-dibromo-2-ethoxy-5-tert-butylbenzene as the major product.

Another challenge is polyalkylation. libretexts.orgyoutube.com The introduction of an electron-donating alkyl group, such as isobutyl, activates the aromatic ring, making the product more reactive than the starting material and susceptible to further alkylation. libretexts.orglibretexts.org Using a large excess of the starting aromatic compound can help to favor mono-alkylation. libretexts.org

Friedel-Crafts Acylation-Reduction:

To circumvent the issue of carbocation rearrangement, a two-step acylation-reduction sequence is a more reliable strategy. wikipedia.orglibretexts.orgchemistrysteps.com This involves:

Acylation: The aromatic ring is first acylated with isobutyryl chloride or isobutyric anhydride in the presence of a Lewis acid catalyst. libretexts.org This reaction forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement. libretexts.orgyoutube.com The product of this step would be 1-(2,6-dibromo-3-ethoxyphenyl)-2-methylpropan-1-one. The acyl group is deactivating, which advantageously prevents polyacylation. libretexts.orgyoutube.com

Reduction: The resulting ketone is then reduced to the corresponding alkane. Common methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). wikipedia.orgchemistrysteps.com Catalytic hydrogenation can also be employed for the reduction of aryl ketones. chemistrysteps.com

This two-step approach provides the target isobutyl group without the risk of skeletal rearrangement, offering a more controlled and predictable synthesis. chemistrysteps.com

| Method | Reagents | Potential Issues | Key Advantages |

| Direct Alkylation | Isobutyl halide, Lewis Acid (e.g., AlCl₃) | Carbocation rearrangement, Polyalkylation libretexts.orglibretexts.org | Single-step process |

| Acylation-Reduction | 1. Isobutyryl chloride, Lewis Acid. 2. Reducing agent (e.g., H₂NNH₂, KOH) | Two-step process | No rearrangement, No polyacylation libretexts.orgyoutube.com |

Cross-Coupling Reactions Involving Alkyl Organometallic Reagents

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forming carbon-carbon bonds. rsc.org This methodology could be applied to the synthesis of this compound, likely starting from a more halogenated precursor like 1,3,5-tribromo-2-ethoxybenzene.

The general approach involves the reaction of an organometallic reagent containing the isobutyl group with the halogenated aromatic ring in the presence of a palladium catalyst.

Key Components of the Reaction:

Aryl Halide: A suitable precursor would be 1,3,5-tribromo-2-ethoxybenzene. The differential reactivity of the bromine atoms could potentially be exploited for selective coupling.

Organometallic Reagent: An isobutyl organometallic reagent, such as isobutylmagnesium bromide (a Grignard reagent) or an isobutylboronic acid derivative (for Suzuki coupling), would serve as the source of the alkyl group. cuny.edu

Catalyst System: A palladium catalyst, often a complex with phosphine ligands, is essential for the catalytic cycle. The choice of ligand is crucial for reaction efficiency and can influence the outcome of the coupling. uzh.chsemanticscholar.org

Recent advances have focused on the challenging coupling of sp³-hybridized carbon centers (like those in an isobutyl group) with aryl halides. princeton.edu These reactions can be complicated by side reactions such as β-hydride elimination. cuny.edu However, the development of specialized ligands and reaction conditions has made these transformations more feasible. rsc.orgprinceton.edu This method offers a highly modular approach, allowing for the late-stage introduction of the isobutyl group.

| Coupling Type | Organometallic Reagent | Catalyst (Example) | Key Features |

| Kumada | Isobutylmagnesium bromide | Pd or Ni complex with phosphine ligands | Utilizes readily available Grignard reagents |

| Suzuki | Isobutylboronic acid or ester | Pd(PPh₃)₄ | Tolerant of many functional groups, uses stable boronic acids cuny.edu |

| Negishi | Isobutylzinc chloride | Pd complex | High reactivity and functional group tolerance |

Optimization of Reaction Conditions and Isolation Techniques

The success of any synthetic procedure hinges on the careful optimization of reaction parameters and the development of an efficient purification strategy.

Optimization of Reaction Conditions:

For Friedel-Crafts reactions , key variables to optimize include the choice and amount of catalyst, the solvent, reaction temperature, and reaction time. researchgate.net For instance, milder Lewis acids might be screened to reduce side reactions. The reaction temperature is critical; lower temperatures can sometimes suppress rearrangement and polyalkylation.

In cross-coupling reactions , optimization is even more complex. The choice of catalyst, ligand, base, and solvent are all interconnected and can dramatically affect the yield and selectivity. uzh.ch Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands is standard practice to identify the optimal catalytic system. semanticscholar.org Temperature and reaction time must also be carefully controlled to ensure complete conversion while minimizing decomposition of the catalyst or product.

Isolation and Purification Techniques:

Once the reaction is complete, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues. A typical workflow would involve:

Workup: The reaction is first quenched (e.g., with water or a mild acid/base wash) to stop the reaction and remove the catalyst. The crude product is then extracted into an organic solvent. orgsyn.org

Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity. researchgate.net For a non-polar compound like this compound, silica (B1680970) gel or alumina (B75360) would be common stationary phases, with elution using non-polar solvents like hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate. researchgate.netmdpi.com

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material. researchgate.net

Distillation: If the product is a high-boiling liquid, vacuum distillation could be employed for purification.

The purity of the final product would be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. researchgate.net

Mechanistic Investigations of Reactions Involving 1,3 Dibromo 2 Ethoxy 5 Isobutylbenzene

Reactivity of Aryl Bromides in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic rings. The feasibility and rate of these reactions are heavily dependent on the electronic properties of the aromatic system and the nature of the leaving group. Generally, SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is favored by the presence of electron-withdrawing groups. nih.govyoutube.com

Electronic and Steric Effects of Substituents on SNAr Pathways

In the case of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene, the aromatic ring is substituted with two bromine atoms, an ethoxy group, and an isobutyl group. The two bromine atoms are moderate electron-withdrawing groups through induction and can act as leaving groups. The ethoxy group, however, is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The isobutyl group is a weak electron-donating group through induction.

The strong electron-donating nature of the ethoxy group significantly deactivates the aromatic ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions. This deactivation arises from the increased electron density on the aromatic ring, which repels incoming nucleophiles and destabilizes the negatively charged Meisenheimer intermediate. libretexts.org

Steric hindrance also plays a crucial role. The ethoxy group ortho to one of the bromine atoms and the isobutyl group meta to it create a sterically congested environment. This steric bulk can impede the approach of a nucleophile, further reducing the reaction rate. nih.govrsc.org

| Substituent | Position | Electronic Effect | Steric Effect | Impact on SNAr Reactivity |

|---|---|---|---|---|

| -Br | 1, 3 | Inductively withdrawing | Moderate | Activates ring (relative to H), acts as leaving group |

| -OEt | 2 | Resonance donating, inductively withdrawing | Significant | Strongly deactivating |

| -iBu | 5 | Inductively donating | Moderate | Weakly deactivating |

Competitive Mono- and Di-substitution Studies

Given the deactivating nature of the substituents, forcing SNAr conditions would be necessary, such as high temperatures, strong nucleophiles, and polar aprotic solvents. In a competitive scenario, mono-substitution would be the more probable outcome over di-substitution.

The two bromine atoms are in non-equivalent positions. The bromine at the C1 position is flanked by an ethoxy group and a hydrogen atom, while the bromine at the C3 position is flanked by a hydrogen atom and a carbon atom of the benzene (B151609) ring. The steric hindrance from the adjacent ethoxy group would likely make the C1-Br bond less accessible to nucleophilic attack compared to the C3-Br bond. Therefore, nucleophilic attack is predicted to occur preferentially at the C3 position. Following an initial substitution, the introduction of another electron-donating or neutral group would further deactivate the ring, making a second substitution even more difficult.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Palladium-catalyzed reactions, in particular, are widely utilized due to their functional group tolerance and broad applicability. researchgate.net

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

In dibrominated substrates like this compound, the selective reaction at one of the C-Br bonds is a key challenge. The relative reactivity of the two bromine atoms is influenced by both electronic and steric factors. acs.org

The C1-Br bond is ortho to the electron-donating ethoxy group, which can increase the electron density at this position, potentially slowing down the oxidative addition step. Conversely, the C3-Br bond is less sterically hindered and electronically perturbed by the distant isobutyl group. Therefore, in many palladium-catalyzed cross-coupling reactions, it is anticipated that the C3-Br bond would react preferentially. This selective reaction at the less hindered and electronically less affected site is a common observation in the cross-coupling of polysubstituted aryl halides. nih.gov

| Reaction | Predicted Major Monosubstitution Product | Rationale |

|---|---|---|

| Suzuki-Miyaura | Substitution at C3 | Less steric hindrance and less electronic deactivation at C3. |

| Sonogashira | Substitution at C3 | The less hindered C3 position allows for easier approach of the palladium catalyst and the alkyne. |

| Heck | Substitution at C3 | Oxidative addition is generally favored at the less sterically encumbered and electronically less perturbed site. |

The choice of ligand is crucial in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. nih.gov Ligands can influence the steric and electronic properties of the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle.

For a substrate like this compound, bulky electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or bulky biarylphosphines, are often effective. These ligands can promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step. The steric bulk of the ligand can also play a role in enhancing the selectivity for reaction at the less hindered C3 position by further disfavoring the approach of the catalyst to the sterically encumbered C1 position. The bite angle of bidentate phosphine ligands can also influence the outcome, with wider bite angles sometimes promoting more efficient reductive elimination.

| Ligand Type | Example | Predicted Effect on Reaction with this compound |

|---|---|---|

| Bulky Monodentate Phosphine | P(t-Bu)3 | High catalytic activity; may enhance selectivity for the less hindered C3 position. |

| Biarylphosphine | SPhos, XPhos | Generally high efficiency and good functional group tolerance; expected to favor substitution at C3. |

| Bidentate Phosphine | dppf | Can offer high stability to the catalytic complex; selectivity may be influenced by bite angle. |

Nickel-Catalyzed and Other Non-Palladium Cross-Coupling Systems

While palladium catalysis remains a dominant strategy in cross-coupling reactions, research into more economical and sustainable alternatives has led to the development of nickel-catalyzed and other non-palladium systems. These systems offer unique reactivity profiles for the functionalization of aryl halides like this compound.

Nickel catalysts, often in combination with photoredox catalysis, have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For a substrate such as this compound, the two C-Br bonds represent reactive sites for cross-coupling. Nickel-catalyzed reactions, such as Kumada, Negishi, or Suzuki-Miyaura couplings, could potentially be employed for the selective functionalization of one or both bromine atoms. The reactivity difference between the two bromine atoms, influenced by the electronic and steric environment, could allow for sequential, site-selective couplings.

Recent advancements have also focused on the activation of typically inert bonds. For instance, methods for the nickel-catalyzed alkylation of benzylic C-O bonds have been developed, suggesting the potential for functionalizing the ethoxy group under specific conditions, although C-Br bonds are significantly more reactive. researchgate.net Dual photoredox and nickel catalysis has enabled the acylation of alkylbenzenes, providing a pathway to form α-aryl ketones through a dehydrogenative coupling mechanism involving benzylic C-H bonds. rsc.org

Other non-palladium systems, potentially involving copper or iron catalysts, could also be explored for cross-coupling reactions with this substrate. Copper-catalyzed reactions, for example, are well-known for Ullmann-type couplings to form C-O, C-N, and C-S bonds. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity and efficiency of the transformation on the this compound core.

Table 1: Potential Non-Palladium Cross-Coupling Reactions

| Coupling Type | Catalyst System | Potential Transformation on Substrate |

|---|---|---|

| Suzuki-Miyaura | Ni(0) complexes | Arylation or vinylation at C-Br positions |

| Kumada | Ni(II) complexes | Alkylation or arylation with Grignard reagents |

| Negishi | Ni(0) or Ni(II) | Coupling with organozinc reagents |

Electrophilic Aromatic Substitution Reactivity of the Dihalo-Aryl Ether Core

The substituents on the ring significantly influence the reaction rate. Activating groups increase the electron density of the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. masterorganicchemistry.comleah4sci.com Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. masterorganicchemistry.commsu.edu

Regiochemical Control by Directing Groups

The position of electrophilic attack is determined by the directing effects of the existing substituents. These effects are classified as either ortho, para-directing or meta-directing. leah4sci.comlibretexts.orglibretexts.org

Ethoxy Group (-OCH₂CH₃): The oxygen atom attached to the ring has lone pairs of electrons that it can donate into the aromatic π-system through resonance. libretexts.orgpressbooks.pub This strong resonance effect significantly increases the electron density at the ortho and para positions, making the ethoxy group a powerful activating group and an ortho, para-director. pressbooks.publibretexts.org

Isobutyl Group (-CH₂CH(CH₃)₂): As an alkyl group, the isobutyl substituent is a weak activating group due to inductive electron donation. libretexts.org It directs incoming electrophiles to the ortho and para positions.

In this compound, the most powerful activating group, the ethoxy group, will primarily control the position of further substitution. transformationtutoring.comchemistrysteps.com The positions ortho and para to the ethoxy group are C6 and C4, respectively. The C4 position is already occupied by the isobutyl group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the ethoxy group and meta to the isobutyl group. Steric hindrance from the adjacent bromine atom at C1 might also influence the accessibility of this site.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₂CH₃ | +R > -I | Strong Activator | Ortho, Para |

| -CH₂CH(CH₃)₂ | +I | Weak Activator | Ortho, Para |

Influence of Bromine Atoms on Further Electrophilic Attack

The two bromine atoms on the aromatic ring have a significant impact on subsequent electrophilic substitution reactions. Their primary influence is twofold: electronic deactivation and steric hindrance.

Resonance and Directing Effect: Despite their deactivating nature, the bromine atoms are ortho, para-directors. This is because the lone pairs on the bromine atoms can be donated into the ring via resonance, which helps to stabilize the positive charge of the arenium ion intermediate. stackexchange.com This stabilization is most effective when the electrophile attacks at the positions ortho or para to the bromine. However, in this specific molecule, the directing influence of the powerful activating ethoxy group is expected to dominate.

Steric Hindrance: The physical size of the bromine atoms can sterically hinder the approach of an electrophile to the adjacent positions. In this compound, the bromine at C1 may impede attack at the C6 position, and the bromine at C3 could hinder attack at the C4 position (which is already substituted). This steric factor can affect the product distribution, potentially favoring substitution at less hindered sites, although the electronic directing effects are generally more dominant.

Free Radical Reactions at the Benzylic Position of the Isobutyl Group

The isobutyl group attached to the benzene ring possesses a benzylic position—the carbon atom directly bonded to the aromatic ring. This position is particularly reactive towards free radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic π-system. libretexts.org The unpaired electron can be delocalized over the entire benzene ring, significantly lowering the activation energy for radical formation. libretexts.org

Benzylic Bromination and Subsequent Functionalization

A common and selective method for functionalizing the benzylic position is free-radical bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. libretexts.orgwikipedia.org This reaction, known as the Wohl-Ziegler reaction, introduces a bromine atom specifically at the benzylic carbon. wikipedia.org

The mechanism involves three key stages:

Initiation: The initiator generates a small concentration of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the isobutyl group to form the resonance-stabilized benzylic radical and HBr. This radical then reacts with NBS (or Br₂) to form the benzylic bromide and a new bromine radical, which continues the chain reaction.

Termination: Radicals combine to end the chain reaction.

The resulting 1,3-dibromo-5-(1-bromo-2-methylpropyl)-2-ethoxybenzene is a versatile intermediate. The benzylic bromide can readily undergo nucleophilic substitution (both SN1 and SN2 pathways are possible) and elimination reactions, allowing for the introduction of a wide variety of functional groups at this position.

Oxidative Transformations of the Benzylic Carbon

The benzylic carbon of the isobutyl group is susceptible to oxidation by strong oxidizing agents, provided it bears at least one hydrogen atom. lumenlearning.commasterorganicchemistry.comlibretexts.org Reagents such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid can be used for this transformation. chemistrysteps.comyoutube.com

During the reaction, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). lumenlearning.comlibretexts.orgyoutube.com The other carbons of the isobutyl group are removed in the process. libretexts.org This reaction would convert this compound into 3,5-dibromo-4-ethoxybenzoic acid.

The mechanism is complex but is understood to proceed through a series of steps involving the formation of benzylic radical and cationic intermediates. libretexts.orgmasterorganicchemistry.com The presence of the aromatic ring is crucial for this reactivity; alkyl groups not attached to an aromatic ring are generally resistant to these oxidizing conditions. stackexchange.com This transformation is synthetically useful as it provides a method to introduce a carboxylic acid group onto an aromatic ring that is a meta-director, by starting with an alkyl group which is an ortho, para-director. masterorganicchemistry.com

Table 3: Summary of Reactions at the Benzylic Position

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Benzylic Bromination | NBS, Radical Initiator | Benzylic Bromide (-CH(Br)-) |

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical chemistry of the specific compound this compound reveals a significant gap in the existing scientific literature. Despite the availability of extensive research on related substituted dibromobenzenes and the general principles of computational chemistry, specific quantum mechanical calculations, density functional theory (DFT) analyses, and reaction mechanism studies for this particular molecule have not been publicly documented.

Consequently, a detailed article focusing solely on the computational and theoretical aspects of this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of specific research findings, data tables, and scholarly publications directly pertaining to this compound.

While the foundational principles of computational chemistry provide a framework for how such an analysis could be conducted, any attempt to present specific data on electronic structure, frontier molecular orbitals, reactivity predictions, conformational analysis, or reaction energetics would be speculative and would not adhere to the required standards of scientific accuracy based on published research.

Future computational studies would be necessary to elucidate the specific properties of this compound. Such research would likely involve:

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations: to determine the molecule's electronic structure, including the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This would provide insights into its kinetic stability and potential reactivity.

Prediction of Reactivity and Regioselectivity: using the calculated electronic properties to forecast how the molecule would behave in electrophilic and nucleophilic substitution reactions, identifying the most likely sites of chemical attack.

Conformational Analysis: to study the rotation of the flexible ethoxy and isobutyl side chains and determine the most stable three-dimensional arrangements of the molecule.

Transition State Modeling: to investigate the mechanisms of potential synthetic reactions involving this compound, calculating the energy barriers for key steps and exploring the influence of solvents and catalysts.

Until such specific computational research is performed and published, a detailed and scientifically rigorous article on the computational chemistry of this compound remains an endeavor for future scientific exploration.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

There is no specific information available in the reviewed literature regarding Molecular Dynamics (MD) simulations conducted on 1,3-Dibromo-2-ethoxy-5-isobutylbenzene to study its interactions within a reaction environment.

MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could theoretically be employed to understand its behavior in various solvents or its interaction with other reactants or catalysts. Such simulations would require the development of an accurate force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates.

A hypothetical MD simulation setup would involve placing a model of this compound in a simulation box filled with a specific solvent. The simulation would then calculate the trajectories of all atoms over a period of time, providing insights into conformational changes of the molecule, solvation shell structure, and transport properties like diffusion coefficients. This data would be invaluable for understanding how the molecule behaves in a reaction medium, which can influence reaction kinetics and pathways.

Quantitative Structure-Reactivity Relationships (QSRR)

No specific Quantitative Structure-Reactivity Relationship (QSRR) models derived from computational data for this compound have been reported in the available scientific literature.

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with experimentally determined reaction rates or equilibrium constants.

For a series of compounds including this compound, a QSRR study would involve calculating a variety of descriptors, which can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO/LUMO energies, Mulliken charges, and dipole moments.

Once these descriptors are calculated, a regression analysis would be performed to build a model that can predict the reactivity of similar compounds. Such a model could be a valuable tool for designing new molecules with desired reactivity profiles. The absence of such studies for this compound indicates a gap in the understanding of its quantitative structure-reactivity landscape.

Due to a lack of specific research findings for the chemical compound "this compound" in the public domain, this article cannot be generated at this time. Extensive searches have not yielded specific data regarding its use as a building block for complex organic molecules, a monomer in polymer chemistry, or in the development of catalytic ligands as per the requested outline.

Information is available for structurally similar compounds, such as other substituted dibromobenzenes. However, per the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, the creation of a scientifically accurate and detailed article is not feasible. Further research on this specific compound is required before a comprehensive report on its potential applications can be compiled.

Potential Applications in Non Biological Chemical Synthesis and Materials Science

Applications in Organic Electronic and Optoelectronic Materials (if functionalized for these properties)

While 1,3-Dibromo-2-ethoxy-5-isobutylbenzene itself is not expected to possess significant electronic or optoelectronic properties, it can serve as a valuable precursor for the synthesis of functional materials.

Through palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with fluorogenic or chromophoric units to create novel fluorescent probes. The specific substitution pattern on the benzene (B151609) ring could influence the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, and quantum yield.

Furthermore, this compound could be a monomeric building block for the synthesis of semiconducting polymers. Poly(arylenevinylene)s or poly(aryleneethynylene)s could be synthesized via Heck or Sonogashira polymerization, respectively. The ethoxy and isobutyl side chains would enhance the solubility of the resulting polymers, which is a crucial factor for their processability in organic electronic devices.

The presence of bromine atoms, which are halogens, has a significant impact on the electronic properties of the benzene ring. Halogens are electron-withdrawing through the inductive effect but electron-donating through resonance. In the case of brominated benzenes, the inductive effect typically dominates, leading to a modification of the energy levels of the molecular orbitals.

This influence is critical when considering the design of organic electronic materials. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned by the degree and position of halogenation. This, in turn, affects the charge injection and transport properties of the material, which are key parameters in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While no specific data exists for this compound, the general principles of halogenation on aromatic systems suggest that it could be a useful intermediate in the synthesis of materials with tailored electronic characteristics.

Future Research Perspectives

Exploration of More Sustainable Synthetic Routes

Currently, the synthetic routes to 1,3-Dibromo-2-ethoxy-5-isobutylbenzene are not well-documented in scientific literature. The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on devising pathways that minimize environmental impact by adhering to the principles of green chemistry.

Key areas for exploration would include:

Atom Economy: Designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Catalysis: Employing catalytic methods, particularly those using earth-abundant metals or organocatalysts, to improve reaction efficiency and reduce energy consumption.

Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biomass sources.

A comparative analysis of potential green synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Bromination | High selectivity, reduced use of stoichiometric reagents. | Catalyst deactivation, cost of precious metal catalysts. |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact. | Reaction kinetics may be slow, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, scalability concerns. |

Development of Highly Stereoselective Transformations

The structure of this compound does not inherently possess stereocenters. However, its functional groups offer opportunities for subsequent transformations that could generate chiral molecules. Future research could explore the development of stereoselective reactions using this compound as a substrate. For instance, cross-coupling reactions at the bromine positions could introduce chiral substituents. The development of catalysts and reaction conditions that favor the formation of one stereoisomer over another would be a significant advancement.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The integration of the synthesis of this compound into a continuous flow system could be a valuable research direction. This would involve the design and optimization of a flow reactor setup, potentially incorporating packed-bed catalysts or microreactors, to enable on-demand and scalable production. Such a system would be particularly beneficial if the synthesis involves hazardous reagents or exothermic reactions.

Advanced Computational-Experimental Integration for Reaction Discovery

In the absence of experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic properties, and reactivity towards various reagents. This computational-first approach can guide experimental efforts by identifying promising reaction conditions and potential products, thereby accelerating the discovery of new transformations involving this compound. The synergy between computational prediction and experimental validation will be key to efficiently exploring the chemical space of this understudied molecule.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 1,3-dibromo-2-ethoxy-5-isobutylbenzene, and how do reaction conditions influence product selectivity?

- Methodological Answer : The synthesis can involve bromination of a pre-functionalized benzene derivative. For example, starting with 2-ethoxy-5-isobutylbenzene, selective bromination at the 1- and 3-positions requires careful control of reagents (e.g., using Br₂ with FeBr₃ as a catalyst) and temperature to avoid over-bromination. Solvent polarity and reaction time also impact regioselectivity . Alternative routes may employ directed ortho-metallation strategies, where a directing group (e.g., ethoxy) facilitates bromine placement via transition-metal catalysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Focus on the ethoxy group’s singlet (~δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) and isobutyl group splitting patterns. Aromatic protons are absent due to bromine’s deshielding effects.

- MS : Look for molecular ion peaks at m/z corresponding to C₁₂H₁₅Br₂O (M⁺) and isotopic patterns characteristic of dibrominated compounds.

- Cross-validate with IR to confirm ether (C-O-C, ~1100 cm⁻¹) and alkyl C-H stretches .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Brominated aromatics are often irritants and may release toxic fumes under heat. Waste disposal should follow halogenated organic waste protocols, including neutralization and segregation in designated containers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model electron density distributions to identify reactive sites. For example, calculating Fukui indices for electrophilic attack can predict whether bromine substituents direct incoming nucleophiles to specific positions. Compare computational results with experimental data (e.g., Suzuki coupling outcomes) to refine predictive models .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies may arise from solvent purity, moisture content, or measurement techniques. Re-evaluate solubility in rigorously dried solvents (e.g., THF, DCM) using dynamic light scattering (DLS) or UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under controlled humidity and temperature, monitoring via HPLC .

Q. How can this compound serve as a precursor in synthesizing bioactive or functional materials?

- Methodological Answer : The bromine atoms enable cross-coupling reactions (e.g., Ullmann, Heck) to introduce pharmacophores or polymerizable groups. For bioactive molecules, replace bromines with amino or carboxyl groups via nucleophilic substitution. In materials science, use it to build conjugated systems for organic electronics .

Q. What analytical challenges arise in quantifying trace impurities (e.g., residual solvents or dehalogenation byproducts) in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is optimal for volatile impurities. For halogenated byproducts, employ high-resolution LC-MS to distinguish isomers. Quantify limits of detection (LOD) using calibration curves with internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。